molecular formula C25H20N4O B2951484 TrkA-IN-1 CAS No. 1680179-43-4

TrkA-IN-1

Cat. No.: B2951484
CAS No.: 1680179-43-4
M. Wt: 392.462
InChI Key: PKOROKYRNIDSPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Physiological Roles of Tropomyosin Receptor Kinase A (TrkA)

The physiological functions of TrkA are fundamental to the proper formation and maintenance of the nervous system, particularly in response to its primary ligand, NGF.

TrkA signaling is indispensable for the development of the peripheral nervous system. It is critical for the survival, growth, and differentiation of sensory and sympathetic neurons. During embryonic development, target-derived NGF binds to TrkA on the axons of neurons, initiating a survival signal that prevents programmed cell death (apoptosis). This process is essential for matching the number of neurons to the size of their target tissues.

The role of the NGF-TrkA axis is well-documented in the development of nociceptors, the specialized sensory neurons that detect painful stimuli. The expression of TrkA is a defining characteristic of peptidergic nociceptive sensory neurons. In humans, mutations in the NGF or NTRK1 genes that disrupt signaling can lead to congenital insensitivity to pain, a rare condition that underscores the critical role of TrkA in the formation of pain-sensing circuits.

The activation of TrkA follows a well-defined mechanism characteristic of receptor tyrosine kinases. nih.gov The process begins when the ligand, NGF, binds to the extracellular domain of the TrkA receptor. nih.gov This binding event induces the receptor to form a dimer, bringing two TrkA molecules together. nih.gov Dimerization facilitates a process called autophosphorylation, where the kinase domain of one receptor in the dimer adds phosphate (B84403) groups to specific tyrosine residues on the cytoplasmic tail of the other receptor. nih.govnih.gov

These newly phosphorylated tyrosine residues, particularly Tyr490 and Tyr785, act as docking sites for various intracellular adaptor proteins and enzymes. pnas.orgresearchgate.net The recruitment of these proteins initiates several major downstream signaling cascades: pnas.orgnih.govbenthamdirect.com

Ras/MAPK (Mitogen-Activated Protein Kinase) Pathway : This pathway is crucial for neuronal differentiation and neurite outgrowth. nih.govfrontiersin.org Recruitment of adaptor proteins like Shc and Grb2 to the activated TrkA receptor leads to the activation of Ras, which in turn triggers a phosphorylation cascade involving Raf, MEK, and ERK. nih.govfrontiersin.org

PI3K (Phosphatidylinositol 3-Kinase)/Akt Pathway : This cascade is a primary driver of cell survival and the prevention of apoptosis. nih.govnih.govfrontiersin.org Activated TrkA recruits and activates PI3K, which generates lipid second messengers that lead to the activation of the serine/threonine kinase Akt. nih.gov Akt then phosphorylates various downstream targets to inhibit apoptosis and promote cell survival. nih.govtandfonline.com

PLC-γ (Phospholipase C-gamma) Pathway : Activation of PLC-γ leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which results in the release of intracellular calcium and the activation of Protein Kinase C (PKC). nih.govnih.gov This pathway is involved in modulating neuronal activity and plasticity. nih.gov

Together, these pathways translate the initial NGF signal into a coordinated cellular response that governs neuronal growth, survival, and function. nih.gov

Key Signaling Pathways Downstream of TrkAPrimary Functions in NeuronsKey Mediators
Ras/MAPK Pathway Neuronal differentiation, neurite growth, cellular proliferationShc, Grb2, Ras, Raf, MEK, ERK
PI3K/Akt Pathway Cell survival, inhibition of apoptosis, vesicular traffickingPI3K, GAB1, PDK-1, Akt
PLC-γ Pathway Modulation of neuronal activity, synaptic plasticityPLC-γ, IP3, DAG, PKC

Dysregulation of TrkA Signaling in Pathological Contexts

While essential for normal physiology, aberrant TrkA signaling is a significant contributor to several major diseases. This can occur through genetic alterations, such as gene fusions and overexpression, or through the overproduction of its ligand, NGF, in disease states.

The NTRK1 gene, which encodes TrkA, can become an oncogenic driver when it fuses with other genes. nih.gov These NTRK gene fusions result in the creation of chimeric TrkA proteins with a constitutively active kinase domain, meaning they are always "on," driving cell growth and proliferation independent of NGF. nih.govbenthamdirect.com

Beyond fusions, the overexpression of TrkA has also been implicated in various cancers, including breast cancer. nih.govnih.gov High levels of TrkA can enhance tumor growth, angiogenesis (the formation of new blood vessels), and metastasis. nih.gov In some cases, overexpression alone can lead to the constitutive activation of the receptor's kinase activity, promoting aggressive cancer phenotypes. nih.govnih.gov

Cancer TypeAssociated TrkA AlterationFusion Partner ExamplePrevalence Note
Colorectal Cancer NTRK1 FusionTPM3Found in ~2% of cases. nih.gov
Lung Cancer NTRK1 FusionCD74Rare, found in <1% of solid tumors. nih.govecancer.org
Thyroid Carcinoma NTRK1, NTRK3 FusionsETV61%-26% depending on subtype and age. ascopubs.org
Pediatric Gliomas NTRK1, NTRK2 FusionsETV6Present in ~40% of non-brainstem high-grade gliomas. nih.gov
Infantile Fibrosarcoma NTRK3 FusionETV6Found in nearly 100% of cases. nih.gov
Breast Cancer TrkA OverexpressionN/AOccurs in over 20% of cases. nih.govresearchgate.net

The NGF-TrkA signaling pathway is a key mediator of nociceptor sensitization in the adult, particularly in the context of tissue injury and inflammation. nih.govnih.gov In chronic pain conditions like osteoarthritis, elevated levels of NGF are found in affected tissues, such as the synovial fluid of joints. dovepress.comnih.gov This excess NGF continuously binds to TrkA receptors on sensory nerve endings. dovepress.comnih.gov

This sustained activation leads to two main outcomes that drive chronic pain:

Peripheral Sensitization : The NGF-TrkA complex directly sensitizes nociceptors by modulating the activity of ion channels and pain receptors, such as the TRPV1 channel. dovepress.comsemanticscholar.org This lowers the threshold for pain, causing hypersensitivity.

Central Sensitization : The NGF-TrkA complex is internalized and transported retrogradely to the neuronal cell body in the dorsal root ganglion, where it alters gene expression. dovepress.comnih.gov This leads to increased production of pain-related molecules like Substance P and Calcitonin Gene-Related Peptide (CGRP), which enhance pain signaling in the spinal cord. dovepress.comsemanticscholar.org

The critical role of this pathway in chronic pain is highlighted by the significant analgesic effects observed when NGF or TrkA signaling is blocked in both preclinical models and human studies of osteoarthritis and neuropathic pain. nih.govpnas.orgcreative-diagnostics.com

Dysfunction of TrkA signaling is also implicated in the pathology of neurodegenerative diseases, most notably Alzheimer's disease and Huntington's disease.

In Alzheimer's disease (AD) , there is a selective degeneration of basal forebrain cholinergic neurons, which are dependent on NGF-TrkA signaling for their survival and function. frontiersin.orgnih.gov Evidence suggests an imbalance in NGF signaling contributes to this process. frontiersin.orgnih.gov For example, pro-survival TrkA signaling may be downregulated, while signaling through the p75 neurotrophin receptor (which can mediate cell death) is favored. oup.com Furthermore, TrkA has been shown to interact with the Amyloid Precursor Protein (APP), and this interaction, which may promote non-amyloidogenic processing of APP, is lost in the brains of AD patients. nih.govmdpi.comnih.gov

In Huntington's disease (HD) , a disorder caused by a mutation in the huntingtin (HTT) gene, the mutant HTT protein interferes with TrkA signaling. nih.gov It can disrupt the trafficking of TrkA receptors and interfere with downstream pathways that are essential for neurite outgrowth and neuronal health. nih.govnih.gov This disruption of neurotrophic support may contribute to the striatal and cortical pathology seen in HD. nih.gov

Rationales for TrkA as a Pharmacological Target

The Tropomyosin receptor kinase A (TrkA), a high-affinity receptor for Nerve Growth Factor (NGF), is a pivotal component of signaling pathways crucial for the development and survival of neurons. researchgate.net Beyond its neurotrophic functions, the NGF-TrkA signaling axis has been implicated in the pathophysiology of several human diseases, establishing TrkA as a significant and compelling target for pharmacological intervention. The rationale for targeting TrkA is multifaceted, with strong evidence supporting its role in chronic pain, cancer, and neurodegenerative disorders.

Role in Pain Sensation and Chronic Pain States:

A primary rationale for targeting TrkA stems from its critical role in pain signaling. researchgate.netnih.gov NGF is a key mediator of nociceptor sensitization, particularly in the context of tissue injury and inflammation. nih.gov The binding of NGF to TrkA on sensory neurons initiates a cascade of events that leads to the sensitization of these neurons, resulting in heightened pain perception. nih.govpnas.org This makes the NGF-TrkA pathway a prime target for the development of new analgesics for chronic and inflammatory pain conditions. nih.govstanford.edu

Pharmacological strategies to mitigate pain by targeting this pathway include sequestering NGF, antagonizing the TrkA receptor to block NGF binding, and inhibiting the intracellular kinase activity of TrkA. nih.gov Preclinical and clinical studies have demonstrated that inhibiting the NGF-TrkA pathway can produce significant analgesic effects in various difficult-to-treat chronic pain states. researchgate.netnih.gov The function-neutralizing anti-TrkA antibody, MNAC13, for instance, has been shown to induce analgesia in both inflammatory and neuropathic pain models, reinforcing the therapeutic potential of directly blocking the TrkA receptor. pnas.org

Implication in Cancer Progression and Therapy:

The TrkA receptor is increasingly recognized as a therapeutic target in oncology. nih.govnih.gov Overexpression of TrkA and its ligand, NGF, has been observed in a wide array of human solid cancers. nih.gov Furthermore, the discovery of oncogenic rearrangements of the NTRK1 gene (which encodes TrkA) resulting in TrkA fusion proteins has highlighted its role as a direct driver of tumorigenesis in cancers such as colorectal, thyroid, and acute myeloid leukemia. nih.gov These genetic alterations lead to overactive TrkA signaling, which promotes tumor cell proliferation, invasion, and resistance to therapy. researchgate.net

This has spurred the development of Trk inhibitors, which have shown promise in treating tumors harboring NTRK1 gene fusions. researchgate.nettargetedonc.com For example, TrkA expression is positively correlated with the malignancy of prostate cancer cells, and antagonists like Lestaurtinib have been investigated in clinical trials. mdpi.com In HER2-positive breast cancer, TrkA levels are significantly increased, suggesting it as a potential novel target in this subtype. nih.gov The development of highly specific TrkA inhibitors represents a promising targeted therapy approach for a variety of cancers. targetedonc.commdpi.com

Involvement in Neurodegenerative Diseases:

Dysfunction in NGF-TrkA signaling is also a key factor in the pathology of certain neurodegenerative diseases, most notably Alzheimer's disease. nih.govnih.gov The basal forebrain cholinergic neurons, which are crucial for cognitive functions like memory, are dependent on NGF for their survival and function. nih.gov A disruption in NGF/TrkA signaling is believed to contribute to the degeneration of these neurons, a hallmark of Alzheimer's disease. nih.gov

Research has shown that the interaction between APP (amyloid precursor protein) and TrkA is compromised in Alzheimer's disease. nih.gov This has led to the exploration of therapeutic strategies aimed at modulating TrkA signaling to be neuroprotective. nih.gov For instance, the oligosaccharide portion of the ganglioside GM1 has been found to retain neuroprotective properties by engaging Trk receptors, including TrkA, and shows potential for treating neuroinflammation in conditions like Parkinson's disease. mdpi.com Therefore, modulating TrkA activity presents a therapeutic avenue for neurodegenerative disorders characterized by neurotrophic support deficits. nih.gov

Table of Cancers with TrkA Involvement

Cancer TypeForm of TrkA InvolvementReference
Colorectal CancerNTRK1 gene fusions nih.gov
Thyroid CancerNTRK1 gene fusions nih.gov
Acute Myeloid LeukemiaNTRK1 gene fusions nih.gov
Prostate CancerTrkA overexpression mdpi.com
Breast Cancer (HER2-positive)Increased TrkA expression nih.gov
Various Solid TumorsNTRK1 gene fusions, TrkA overexpression nih.govresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(9H-fluoren-9-yl)-3-(2-methyl-4-phenylpyrimidin-5-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N4O/c1-16-26-15-22(23(27-16)17-9-3-2-4-10-17)28-25(30)29-24-20-13-7-5-11-18(20)19-12-6-8-14-21(19)24/h2-15,24H,1H3,(H2,28,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKOROKYRNIDSPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=N1)C2=CC=CC=C2)NC(=O)NC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Mechanisms of Trka in 1 Action and Receptor Modulation

TrkA-IN-1 as a Potent and Selective Kinase Inhibitor

This compound functions primarily as a kinase inhibitor, targeting the enzymatic activity of TrkA. Its inhibitory profile is marked by significant potency against TrkA and notable selectivity when assessed against related kinases and a broader panel of the kinome.

In Vitro Potency and TrkA Kinase Inhibition

In vitro studies have demonstrated that this compound is a potent inhibitor of TrkA. A key measure of its potency is its half-maximal inhibitory concentration (IC₅₀). This compound has been reported to have an IC₅₀ of 99 nM in a cell-based assay medchemexpress.comglpbio.commedchemexpress.compnas.org. This indicates that a relatively low concentration of this compound is sufficient to inhibit TrkA activity by 50% in a cellular context.

Selectivity Profile Against TrkB and TrkC

Achieving selective inhibition within the Trk family (TrkA, TrkB, and TrkC) can be challenging due to the high sequence homology, particularly within their kinase domains mdpi.comnih.gov. However, this compound has demonstrated selectivity for TrkA over TrkB and TrkC. In cell-based assays, this compound showed no inhibition against TrkB or TrkC at concentrations significantly higher than its IC₅₀ for TrkA, reaching into the mid-micromolar range pnas.org. This indicates a substantial difference in potency between this compound and its activity against TrkB and TrkC, highlighting its selective nature within the Trk family pnas.org.

Pan-Kinome Selectivity Assessment

Beyond the Trk family, the selectivity of this compound has been evaluated against a wider spectrum of kinases. In a panel of 93 kinases, this compound (referred to as Compound 1 in the study) showed inhibition only against TrkA pnas.org. This broad screening indicates a high degree of selectivity for TrkA within the tested kinome, suggesting a low likelihood of off-target inhibition against many other kinases pnas.org.

Here is a summary of the in vitro potency and selectivity data:

Target KinaseAssay TypeIC₅₀ (nM)Selectivity vs TrkAReference
TrkACell-based99N/A medchemexpress.comglpbio.commedchemexpress.compnas.org
TrkBCell-based> MicromolarSelective pnas.org
TrkCCell-based> MicromolarSelective pnas.org
92 other kinasesIn vitro panelNo inhibitionHighly selective pnas.org

In vitro Potency and Selectivity of this compound

Structural Basis of this compound Binding to TrkA

The selective inhibition of TrkA by this compound is underpinned by specific structural interactions between the compound and the receptor. Unlike many kinase inhibitors that target the highly conserved ATP-binding site, this compound binds to an alternative site, contributing to its selectivity profile.

Identification of this compound Binding Site and Mode of Interaction

X-ray crystallography studies have been instrumental in elucidating how this compound binds to TrkA pnas.org. These studies revealed that this compound (referred to as Compound 1) binds to a site located outside the canonical kinase active site pnas.org. This binding site is formed by residues contributed by both the kinase domain and the juxtamembrane region of TrkA pnas.org. The structural analysis characterized a binding mechanism on the surface of the kinase domain pnas.org. Specifically, the fluorene (B118485) moiety of this compound occupies a distinct pocket within this site pnas.org. The interaction is further stabilized by a hydrogen bond formed between the central urea (B33335) oxygen of this compound and the amide nitrogen of Ile-490 in TrkA pnas.org. This particular mode of interaction, where Ile-490 packs against the aromatic group (fluorene) to complete a hydrophobic pocket, has been termed "mode 1 binding" pnas.org.

Role of the Juxtamembrane Region in this compound-TrkA Interaction

The juxtamembrane (JM) region of TrkA plays a critical role in the binding and selectivity of inhibitors like this compound pnas.org. This region is part of the non-active site binding pocket utilized by this compound pnas.org. A key factor contributing to the selectivity of this compound for TrkA over TrkB and TrkC is the lower conservation of the JM region compared to the kinase domain among the Trk family members pnas.org. The specific chemical structure of the inhibitor, particularly the group attached to the urea moiety, influences how the compound interacts with the JM region, which in turn affects the binding mode and specificity pnas.org. The structural studies illustrate the flexibility of binding to sequences adjacent to the kinase domain in TrkA pnas.org. The interaction with the JM region in a specific mode (mode 1 for this compound) is crucial for achieving TrkA selectivity over other Trk receptors pnas.org.

Impact of this compound on Downstream Signaling Pathways

TrkA is a receptor tyrosine kinase that, upon binding to its ligand Nerve Growth Factor (NGF), undergoes dimerization and autophosphorylation, leading to the recruitment of intracellular signaling molecules and the activation of multiple downstream pathways, including the PI3K/Akt, Ras/MAPK, and PLCγ pathways. aacrjournals.orgresearchgate.netnih.gov These pathways play crucial roles in various cellular functions such as survival, differentiation, and proliferation. aacrjournals.orgresearchgate.netnih.gov Inhibitors targeting TrkA, such as this compound, are designed to modulate these downstream signaling cascades.

Inhibition of NGF-Induced TrkA Phosphorylation

NGF binding to TrkA induces phosphorylation of tyrosine residues in the cytoplasmic domain, which is a critical step for activating downstream signaling. nih.gov Specifically, phosphorylation at Y490 recruits adaptor proteins like Shc or Frs2, leading to the activation of the MAPK and PI3K pathways, while phosphorylation at Y785 recruits PLC-γ1. nih.gov Research indicates that TrkA inhibitors can prevent NGF-stimulated phosphorylation of TrkA. For instance, pre-incubation with a different compound, EG00229, prevented NGF-stimulated phosphorylation of TrkA at residue Y785 in dissociated mouse DRG neurons. biorxiv.org Another TrkA inhibitor, AG-879, is known to inhibit NGF-dependent TrkA phosphorylation with an IC50 of 40 µM. abcam.com Inhibition of TrkA phosphorylation can also affect downstream events like TrkA internalization. nih.gov While direct data on this compound's effect on specific TrkA phosphorylation sites is not detailed in the provided snippets, its classification as a TrkA inhibitor suggests it would interfere with this crucial activation step.

Modulation of PI3K/AKT Signaling Axis

The PI3K/Akt signaling axis is a major downstream pathway activated by TrkA, playing a significant role in cell survival. aacrjournals.orgnih.gov Activation of PI3K leads to the production of PIP3, which recruits Akt to the cell membrane, where it is phosphorylated and activated by PDK1 and mTORC2. frontiersin.org Activated Akt then phosphorylates and inhibits pro-apoptotic proteins. nih.gov The TrkA-mediated activation of the PI3K/Akt pathway is involved in processes like the formation of axon collateral branches. frontiersin.org Inhibiting TrkA is expected to disrupt this pathway. For example, the PI3K/Akt/mTOR pathway is frequently dysregulated in cancers, driving uncontrolled cell growth and resistance to apoptosis. vulcanchem.com Inhibitors targeting PI3K, such as those affecting the p110α and p110δ isoforms, have shown effectiveness in targeting the PI3K-AKT axis, leading to cell proliferation arrest and apoptosis induction. semanticscholar.org Given that TrkA activates the PI3K/Akt pathway, this compound's inhibitory action likely impacts this axis, thereby influencing cellular survival and growth signals.

Modulation of MAPK/ERK Signaling Cascade

The MAPK/ERK signaling cascade is another key pathway activated downstream of TrkA, contributing to neuronal differentiation and survival. nih.gov This pathway is initiated by the recruitment of adaptor proteins like Shc to phosphorylated TrkA (specifically at Y490), which then activates Ras, leading to the activation of the MEK-ERK cascade. nih.govcreative-diagnostics.com Activated ERKs (ERK1/ERK2) can then regulate gene expression by activating transcription factors involved in cell proliferation and survival. plos.org Inhibition of TrkA is expected to attenuate the activation of this cascade. ERK inhibitors, such as Ulixertinib, have been developed to target this pathway. plos.orgmdpi.com The TrkA-mediated activation of the Ras/MAPK pathway is also implicated in proliferation, differentiation, and survival. researchgate.net Therefore, this compound's inhibition of TrkA signaling would likely result in the modulation or suppression of the MAPK/ERK cascade.

Effects on Other Key Intracellular Adaptor Proteins and Pathways

Beyond the PI3K/Akt and MAPK/ERK pathways, TrkA signaling involves the recruitment of various other intracellular adaptor proteins and can influence additional pathways. For instance, phosphorylation of TrkA at Y785 recruits PLC-γ1, leading to the activation of the PLCγ pathway. nih.gov TrkA activation also involves the recruitment of proteins that interact with specific phosphotyrosine residues in its cytoplasmic domain. ucsf.edu These interactions trigger the activation of various signaling pathways, including those involving small G proteins like Ras, Rap-1, and the Cdc-42-Rac-Rho family. ucsf.edu The interplay between TrkA and other receptors, such as p75NTR, can also influence downstream signaling, with p75NTR activating distinct pathways that can be synergistic or antagonistic to those activated by TrkA. ucsf.edu Additionally, adaptor proteins like G Alpha Interacting Protein C-terminus 1 (GIPC1) can interact with both NRP1 and TrkA, influencing NGF-stimulated TrkA phosphorylation and signaling. biorxiv.org TrkA signaling can also be related to ion channel controls. creative-diagnostics.com While the specific effects of this compound on each of these individual adaptor proteins and pathways are not detailed in the provided information, its function as a TrkA inhibitor suggests a broad impact on the complex network of intracellular signaling initiated by TrkA activation.

Preclinical Efficacy and Cellular Pharmacology of Trka in 1

In Vitro Cellular Characterization of TrkA-IN-1

In vitro studies have investigated the effects of this compound on various cellular processes, particularly in the context of TrkA-expressing cell lines.

Dose-Dependent Inhibition in TrkA-Expressing Cell Lines

This compound has demonstrated dose-dependent inhibitory activity in cell lines expressing TrkA. In a cell-based assay, this compound showed an IC₅₀ of 99 nM against TrkA. medchemexpress.comglpbio.com As a dual FLT3/TrkA inhibitor, this compound exhibited IC₅₀ values of 43.8 nM for FLT3, 97.2 nM for FLT3-ITD, 92.5 nM for FLT3-TKD, and 23.6 nM for TrkA. medchemexpress.com In FLT3-ITD positive acute myeloid leukemia (AML) cell lines, this compound (referred to as compound 4ACP in one study) showed antiproliferative activity in a concentration- and time-dependent manner with IC₅₀ values of 38.8 nM for MOLM-13 cells and 54.9 nM for MV4-11 cells. medchemexpress.com Another study using the TrkA inhibitor KRC-108 reported an IC₅₀ of 43.3 nM for TrkA inhibition in an in vitro kinase assay. researchgate.net Inhibition of TrkA signaling by K252a, another TrkA inhibitor, led to a significant decrease in cell proliferation in Dami cells. researchgate.net

Impact on Cellular Proliferation and Viability

This compound shows antiproliferative activity in vitro. medchemexpress.com In FLT3-ITD positive AML cell lines, it demonstrated antiproliferative effects in a concentration- and time-dependent pattern. medchemexpress.com Specifically, this compound (4ACP) showed IC₅₀ values indicating potent antiproliferative activity in MOLM-13 and MV4-11 cells. medchemexpress.com Studies with other Trk inhibitors have also shown reduced cell proliferation in various cell lines, such as Ewing sarcoma cells treated with a specific TrkA inhibitor (GW 441756) or a pan-Trk inhibitor (K252a). nih.gov Inhibition of TrkA by siRNA has also been shown to decrease cell viability and proliferation in NPM-ALK+ T-cell lymphoma cells. researchgate.net

Induction of Cell Cycle Arrest and Apoptosis

This compound has been shown to induce cell cycle arrest and apoptosis in vitro. medchemexpress.com In FLT3-ITD harboring AML cells, this compound (4ACP) induced cell cycle arrest at the G0/G1 phase. medchemexpress.com It also prompted apoptotic and necrotic cell death in these cells. medchemexpress.com Research on other TrkA inhibitors supports these findings, indicating that TrkA inhibition can lead to cell cycle arrest and increased apoptosis. researchgate.net For example, inhibition of TrkA signaling by K252a caused cell cycle arrest at G0/G1 and G2/M phases and increased apoptosis in Dami cells. researchgate.net Similarly, the TrkA inhibitor KRC-108 induced cell cycle arrest and apoptotic cell death in KM12C colon cancer cells harboring an NTRK1 gene fusion. nih.govbiomolther.org

Efficacy Studies in Preclinical Disease Models

Targeting the NGF/TrkA pathway has shown potential therapeutic benefits in preclinical models of various diseases, particularly those involving pain. nih.govresearchgate.netjci.orgnih.govjci.orgnih.gov

Therapeutic Potential in Nociceptive and Neuropathic Pain Models

The NGF/TrkA pathway plays a key role in pain transduction mechanisms and is involved in persistent pain states, including inflammatory and neuropathic pain. nih.govjci.orgnih.govnih.govpnas.orgbiorxiv.orgbiorxiv.org Inhibiting TrkA signaling represents a strategy for reducing both acute and chronic pain. pnas.org Preclinical studies using TrkA inhibitors or agents that interfere with NGF/TrkA signaling have demonstrated analgesic effects in models of nociceptive and neuropathic pain. nih.govresearchgate.netnih.govjci.orgnih.govpnas.orgbiorxiv.orgbiorxiv.orgbmj.comacrabstracts.orgplos.org

Assessment of Analgesic Activity

This compound is reported to have analgesic activity. medchemexpress.comglpbio.com While specific detailed findings for this compound's analgesic activity in preclinical models were not extensively detailed in the provided search results, the broader research on TrkA inhibition in pain models provides context. Studies using other TrkA inhibitors or anti-NGF strategies have assessed analgesic activity through various methods, including evaluating pain-related behaviors such as weight-bearing asymmetry and paw withdrawal threshold to punctate stimulation in models of osteoarthritis and nerve injury. nih.govbmj.com For instance, a peripheral-specific Trk inhibitor showed potent analgesic effects in a rat osteoarthritis model. acrabstracts.org Neutralizing antibodies directed against the TrkA receptor have also demonstrated potent analgesic effects in inflammatory and neuropathic pain models in mice, reducing formalin-evoked pain responses and producing antiallodynic effects in neuropathic pain models. pnas.org The analgesic activity of TrkA inhibition is believed to stem from blocking NGF-mediated sensitization of nociceptors. nih.govjci.orgnih.govnih.govbiorxiv.orgbiorxiv.orgbmj.com

Subject: Information on the Chemical Compound this compound

This article focuses on the available information regarding the chemical compound this compound, based on the provided outline and search constraints.

PubChem CID

The PubChem Compound Identifier (CID) for this compound is 117967296. researchgate.net

Due to the limitations of the available search results, detailed information specifically pertaining to this compound within the confines of the provided outline's subsections (3.2.1.2, 3.2.2.1, 3.2.2.2, 3.2.2.3, and 3.2.3) could not be retrieved. The search results provided general information about TrkA inhibition and the effects of other TrkA inhibitors in various preclinical models and disease contexts, but lacked specific data directly attributable to this compound for these areas.

Mechanisms of Resistance to Trka Inhibition and Strategies for Overcoming Resistance

Identification of On-Target Acquired Resistance Mutations in TrkA Kinase Domain

The most common form of acquired resistance to TRK inhibitors involves the emergence of secondary point mutations within the neurotrophic receptor tyrosine kinase 1 (NTRK1) gene, which encodes the TrkA protein. nih.govnih.gov These mutations typically occur in specific hotspots within the ATP-binding pocket of the kinase domain, directly interfering with drug binding. aacrjournals.org Key locations for these on-target mutations include the solvent-front, the xDFG motif, and the gatekeeper residue. nih.govresearchgate.net

Mutations at the solvent-front region are among the most frequently observed on-target resistance mechanisms to first-generation TRK inhibitors. ascopubs.orgresearchgate.net The archetypal solvent-front mutation in TrkA is the substitution of glycine (B1666218) at position 595 with arginine (G595R). nih.govnih.gov The glycine residue is small, allowing inhibitors to bind effectively. The substitution with a much bulkier arginine residue creates steric hindrance, physically blocking the inhibitor from settling into its binding site. aacrjournals.orgnih.gov This mechanism has been identified in patients who developed resistance to inhibitors like entrectinib. nih.govaacrjournals.org

Second-generation TRK inhibitors, such as selitrectinib (B610772) and repotrectinib, were specifically designed with more compact, macrocyclic structures to circumvent this steric clash, enabling them to maintain activity against solvent-front mutations like G595R. nih.govaacrjournals.orgaacrjournals.org

Mutations in the xDFG motif, which precedes the activation loop's conserved DFG (Asp-Phe-Gly) sequence, represent another critical class of resistance mutations. nih.gov In TrkA, substitutions of glycine at position 667 with cysteine (G667C) or serine (G667S) have been identified in patients progressing on TRK inhibitor therapy. aacrjournals.orgnih.gov Similar to solvent-front mutations, these substitutions introduce bulkier amino acid side chains that cause steric clashes with both first- and second-generation type I TRK inhibitors, hindering their binding. nih.govnih.govbgu.ac.il

Interestingly, xDFG mutations can induce a significant conformational change in the kinase, stabilizing it in an inactive "DFG-out" state. nih.govbgu.ac.il This shift creates a unique opportunity, as it renders the kinase sensitive to type II inhibitors (e.g., cabozantinib, ponatinib), which preferentially bind to this inactive conformation. nih.govmdpi.com This phenomenon, known as a "sensitivity switch," provides a clear strategy for overcoming this specific form of resistance by changing the class of inhibitor used. bgu.ac.il

The "gatekeeper" residue controls access to a hydrophobic pocket deep within the ATP-binding site. In TrkA, this residue is phenylalanine at position 589 (F589L). nih.govaacrjournals.org Mutation of this residue to a smaller one, such as leucine, can disrupt the binding of certain inhibitors. nih.govnih.gov The F589L mutation is homologous to well-known gatekeeper resistance mutations in other kinases, such as T790M in EGFR and L1196M in ALK. aacrjournals.org While less common than solvent-front mutations, gatekeeper mutations represent a validated mechanism of resistance to first-generation TRK inhibitors. ascopubs.orgresearchgate.net The efficacy of second-generation inhibitors against gatekeeper mutations can vary depending on their specific molecular structure and how they interact with this region of the binding pocket. nih.govaacrjournals.org

| On-Target Resistance Mutations in TrkA | | :--- | :--- | :--- | | Mutation Type | Example | Mechanism of Resistance | | Solvent Front | G595R | Substitution with a bulkier amino acid creates steric hindrance, preventing inhibitor binding. nih.govaacrjournals.org | | xDFG Motif | G667C/S | Creates steric clash with type I inhibitors; stabilizes an inactive "DFG-out" conformation. nih.govbgu.ac.il | | Gatekeeper | F589L | Alters the size and shape of a hydrophobic pocket, disrupting inhibitor binding. nih.govaacrjournals.org |

The overarching consequence of on-target resistance mutations is the reduction or complete abrogation of inhibitor binding affinity, leading to ineffective target inhibition. aacrjournals.org

Steric Hindrance: As seen with G595R and G667C mutations, the primary biochemical effect is direct physical blockage. aacrjournals.orgnih.gov Structural modeling and crystallographic studies confirm that the larger side chains of the mutant residues clash with the inhibitor molecule, preventing the stable interaction required for inhibition. nih.govaacrjournals.org

Conformational Changes: xDFG mutations provide a clear example of how a single amino acid substitution can alter the kinase's preferred structural state. nih.govbgu.ac.il By favoring the "DFG-out" conformation, the G667C mutation makes the ATP-binding pocket inhospitable to type I inhibitors, which are designed for the active "DFG-in" state. nih.govmdpi.com This conformational shift fundamentally changes the drug-target interaction landscape. bgu.ac.il

Reduced Target Inhibition: Biochemically, these structural changes result in a dramatic increase in the inhibitor concentration required to inhibit the kinase (IC₅₀ value). nih.govaacrjournals.org For example, while a first-generation inhibitor might inhibit wild-type TrkA at low nanomolar concentrations, its IC₅₀ against a G595R mutant can be several micromolars, a level often not achievable clinically. nih.govaacrjournals.org This loss of potency allows the TrkA fusion protein to resume its signaling activity, driving cell proliferation and survival despite the presence of the drug. aacrjournals.org

| Inhibitor Activity Against TrkA Mutations (IC₅₀ in nM) | | :--- | :--- | :--- | :--- | | TrkA Status | Larotrectinib | Selitrectinib | Repotrectinib | | Wild-Type | ~1-10 | ~1 | <0.2 | | G595R (Solvent Front) | >1000 | 27 | 2 | | F589L (Gatekeeper) | >1000 | 52 | <0.2 | | G667C (xDFG) | >1000 | ~20-30 | ~2-10 | | Data compiled from multiple sources representing typical reported values. nih.govaacrjournals.orgaacrjournals.org |

Structure Activity Relationship Sar Studies and Rational Drug Design of Trka in 1 Analogs

Elucidation of TrkA-IN-1 Pharmacophore and Key Interacting Residues

The pharmacophore of a molecule defines the essential steric and electronic features required for optimal interaction with a specific biological target. For TrkA inhibitors, understanding the pharmacophore and the key amino acid residues involved in binding is fundamental for rational drug design.

Studies have investigated the binding modes of TrkA inhibitors to understand their interactions with the kinase domain. For instance, some inhibitors bind to the ATP-binding site, either competitively (Type I) or non-competitively (Type II), while others bind to allosteric sites (Type III or Type IV) nih.govtandfonline.com. The ATP-binding site is relatively conserved among kinases, making it challenging to achieve selectivity tandfonline.com. Allosteric sites, being less conserved, offer potential for developing subtype-selective inhibitors tandfonline.comosti.gov.

Specific residues within the TrkA kinase domain are critical for inhibitor binding. For Type I inhibitors, interactions with hinge region residues are common acs.org. For example, the aminopyrrolopyrimidine motif of one compound was shown to form two hydrogen bonds with hinge residues E590 and M592 in a TrkA co-crystal structure acs.org. Allosteric inhibitors often interact with residues in a pocket distinct from the ATP site, which can involve residues like DFG motif Phe669, gatekeeper Phe589, and back pocket Phe575, forming a hydrophobic binding pocket osti.gov. A conserved water molecule has also been observed to mediate hydrogen-bonding interactions between the amide linker of some compounds and protein residues K544 and E560 acs.org.

Computational modeling studies have helped identify key interactions. For a pyrazine-based TrkA inhibitor, modeling predicted hydrogen bonds with D697 from the DFG motif and E588 from the C-helix, and entry into the DFG-out allosteric pocket nih.gov. Pi-pi stacking interactions with residues like F617 have also been observed for some inhibitors nih.gov.

Design and Synthesis of this compound Derivatives

The design and synthesis of this compound derivatives involve modifying the core structure of the compound to optimize its interaction with the TrkA kinase, aiming for improved potency, selectivity, and pharmacokinetic properties. Various synthetic strategies and structural modifications have been explored in the development of Trk inhibitors.

Chemical synthesis approaches are employed to create libraries of derivatives with variations at different positions of the core scaffold. For example, studies on pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, a framework explored for Trk inhibition, involved modifications around the carboxamide group and variations in heterocyclic moieties mdpi.com. Macrocyclic structures have also been synthesized as Trk inhibitors, offering potential advantages in binding affinity and selectivity due to their conformational rigidity mdpi.comnih.gov.

Scaffold hopping strategies, where the core structure is replaced with a different but isosteric or bioisosteric system, have also been utilized. For instance, transforming the fused indazole of Entrectinib to phenyl triazole/thiazole skeletons led to the synthesis of novel TrkA inhibitors researchgate.net.

Impact of Chemical Modifications on TrkA Potency and Selectivity

Chemical modifications to the this compound structure and its analogs can significantly impact their potency and selectivity towards TrkA and other kinases. SAR studies systematically explore these modifications.

Modifications to different parts of the molecule can influence binding interactions. For instance, adding a methyl group to the amide nitrogen in one series of TrkA inhibitors was explored to assess the effect of displacing a conserved water molecule and altering the amide conformation on TrkA activity acs.org. Modifications at specific positions within a scaffold, such as the 2-position of the hinge binding group, have been shown to accommodate polar atoms capable of forming additional hydrogen bonds, leading to increased activity acs.org.

Variations in substituents on aromatic rings or heterocyclic systems can also alter potency and selectivity. For example, in 4-aminopyrimidine (B60600) derivatives, halogen substitution on a phenyl group was found to improve potency nih.gov. Replacing a pyrrolidine (B122466) moiety with difluorophenyl and fluorine groups enhanced the activity of substituted amino pyrazolo[1,5-a]pyrimidine compounds mdpi.com.

The type of inhibitor (Type I, II, III, or IV) significantly influences selectivity. Type I inhibitors, binding to the conserved ATP site, often show less selectivity across the kinase family nih.govtandfonline.com. Type III allosteric inhibitors, binding to less conserved pockets, have shown promise in achieving TrkA subtype selectivity tandfonline.comosti.govnih.gov.

Interactive Table: Example of SAR data (Illustrative - actual data for this compound derivatives would be needed for a real table)

Compound Structure (Illustrative)ModificationTrkA IC₅₀ (nM)TrkB IC₅₀ (nM)TrkC IC₅₀ (nM)Selectivity (TrkB/TrkA)Selectivity (TrkC/TrkA)
This compound Core-XYZY/XZ/X
Derivative AR¹ changeX'Y'Z'Y'/X'Z'/X'
Derivative BR² changeX''Y''Z''Y''/X''Z''/X''

Note: The data in this table is illustrative and does not represent actual experimental results for hypothetical this compound derivatives.

Strategies for Improving TrkA Subtype Selectivity

Achieving selectivity for TrkA over other Trk subtypes (TrkB and TrkC) and other kinases is a key challenge in developing TrkA inhibitors, particularly for therapeutic applications where off-target effects are undesirable.

One major strategy for improving TrkA subtype selectivity is targeting allosteric binding sites rather than the highly conserved ATP-binding site tandfonline.comosti.govnih.gov. The allosteric pockets can have structural differences between TrkA, TrkB, and TrkC, allowing for the design of inhibitors that bind preferentially to TrkA tandfonline.com.

Rational design based on structural differences between the Trk subtypes is also employed. While the kinase domains share high sequence identity (72-78%) nih.gov, subtle differences in the binding pockets or adjacent regions can be exploited. For example, the presence of specific residues or motifs in TrkA that differ from TrkB and TrkC can create unique interaction opportunities for selective inhibitors osti.gov.

Specific chemical modifications can also confer subtype selectivity. Studies have shown that modifications in certain regions of an inhibitor scaffold can lead to improved selectivity profiles nih.govmdpi.com. For instance, incorporating specific groups that interact favorably with residues unique to the TrkA allosteric site can enhance TrkA selectivity osti.gov.

Developing Type III or Type IV allosteric inhibitors is considered a promising approach to achieve TrkA selectivity over TrkB and TrkC, compared to Type I and Type II inhibitors that target the ATP binding site osti.govosti.gov.

Application of Computational Drug Discovery Methodologies

Computational drug discovery methodologies play a vital role in the design, screening, and optimization of TrkA inhibitors, complementing experimental approaches. These methods provide insights into ligand-receptor interactions and predict binding affinities.

Structure-Based Virtual Screening for Novel TrkA Modulators

Structure-based virtual screening (SBVS) is a computational technique used to search large databases of chemical compounds for potential ligands that are predicted to bind to a specific protein target, in this case, TrkA. This approach utilizes the 3D structure of the TrkA kinase domain.

SBVS involves docking chemical compounds into the binding site of the TrkA structure and scoring their predicted binding affinity nih.govmdpi.com. This allows for the rapid evaluation of millions of compounds in silico, significantly reducing the number of compounds that need to be synthesized and experimentally tested acs.org.

SBVS has been successfully applied in the discovery of novel TrkA inhibitors, including allosteric inhibitors researchgate.net. By screening diverse chemical libraries against the TrkA binding site (either the ATP site or an allosteric site), potential hit compounds with favorable predicted binding poses and scores can be identified nih.govresearchgate.net. These hits then undergo experimental validation to confirm their inhibitory activity.

Molecular Docking and Dynamics Simulations for Binding Mode Prediction

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict the binding mode of a ligand within the target protein's binding site and to study the stability of the resulting complex.

Molecular docking predicts the preferred orientation (pose) and conformation of a ligand when bound to a protein mdpi.com. It estimates the binding affinity based on scoring functions that evaluate the complementarity of the ligand and the binding site, considering factors like shape, hydrogen bonding, electrostatic interactions, and hydrophobic effects mdpi.com. Docking studies have been used to model the binding of TrkA inhibitors and identify key interactions with specific amino acid residues acs.orgnih.gov.

Molecular dynamics simulations extend docking by simulating the movement and interactions of the ligand-protein complex over time in a dynamic environment, typically including solvent molecules mdpi.com. MD simulations provide insights into the stability of the binding pose, conformational changes in the protein and ligand upon binding, and the strength and duration of specific interactions nih.govmdpi.com. This dynamic perspective can refine the understanding of the binding mode and help assess the stability of the complex, which is crucial for inhibitor efficacy nih.govresearchgate.net. MD simulations have been used to confirm stable interactions between ligands and TrkA researchgate.net.

Together, molecular docking and dynamics simulations are invaluable for understanding how this compound and its analogs bind to TrkA, guiding the design of new derivatives with improved binding characteristics and predicting the impact of chemical modifications on binding affinity and stability.

Interactive Table: Example of Molecular Docking Results (Illustrative - actual data for this compound derivatives would be needed)

Compound (Illustrative)Predicted Binding ModeKey Interacting Residues (Illustrative)Predicted Docking Score (kcal/mol)
This compoundATP site / AllostericMet592, Phe669, Lys544-X.XX
Derivative CATP site / AllostericMet592, Tyr591, Phe669-Y.YY
Derivative DAllostericPhe575, Phe589, Leu564-Z.ZZ

Note: The data in this table is illustrative and does not represent actual computational results for hypothetical this compound derivatives.

In Silico Optimization of this compound Analogs

In silico methods play a crucial role in the optimization of TrkA inhibitors, including analogs of compounds like this compound, by providing insights into ligand-receptor interactions and predicting molecular properties. These computational approaches can help identify potential drug candidates and guide further experimental studies. nih.gov Molecular docking is a widely used technique to predict the binding pose and affinity of ligands within the active site of a receptor like TrkA. nih.gov This allows researchers to understand how different analogs of this compound might interact with key residues in the TrkA kinase domain or other binding sites, such as the juxtamembrane region or allosteric pockets. nih.govpnas.orgosti.gov

Studies involving TrkA have utilized crystal structures of the TrkA kinase domain, sometimes in complex with ligands, to perform molecular docking and understand binding modes. rcsb.orgmdpi.comacs.org For instance, the TrkA structure (PDB ID: 2IFG or 6D20) has been used in in silico studies to investigate ligand interactions. nih.govmdpi.com Computational modeling can reveal critical pharmacophores and how modifications to the chemical structure of this compound analogs might affect their binding affinity and selectivity. pnas.org For example, computational studies have explored interactions with residues like Glu331, Arg347, His298, and His297 in the TrkA binding pocket. mdpi.com

Furthermore, in silico techniques such as molecular dynamics simulations can provide insights into the stability of the ligand-receptor complex over time and the dynamic behavior of the protein-ligand interaction. nih.govresearchgate.net Quantitative Structure-Activity Relationship (QSAR) modeling is another computational approach that can be employed to build predictive models correlating structural features of this compound analogs with their biological activity, guiding the design of more potent compounds. researchgate.netnih.gov Virtual screening, often utilizing pharmacophore models derived from known active compounds or structural information, can also be used to identify novel scaffolds or analogs with potential TrkA inhibitory activity. researchgate.net These computational studies contribute to a structure-based drug design approach, aiming to rationally design analogs with improved properties. nih.govacs.org

Lead Optimization and Preclinical Candidate Selection

Lead optimization is a critical phase in drug discovery where identified lead compounds, potentially including this compound or its derivatives, are refined to enhance their pharmacological properties and reduce potential liabilities before progressing to preclinical development. zeclinics.comnih.gov This process involves iterative cycles of chemical synthesis, in vitro and in vivo testing, and analysis of Structure-Activity Relationships (SAR). nih.govacs.orgnih.gov The goal is to improve potency, selectivity, pharmacokinetic profile, and efficacy. zeclinics.com

For TrkA inhibitors, a key aspect of lead optimization is achieving selectivity over other kinases, particularly other members of the Trk family (TrkB and TrkC), to minimize potential off-target effects. pnas.orgacs.org Structural information, such as co-crystal structures of inhibitors bound to TrkA, is invaluable during lead optimization to understand the binding mode and guide structural modifications to improve selectivity and potency. pnas.orgrcsb.orgacs.org For example, understanding interactions within the ATP binding site, including the hinge region and the DFG motif, is crucial for designing potent inhibitors. acs.orgresearchgate.net Some inhibitors are designed to bind to the DFG-out conformation, accessing an adjacent hydrophobic pocket, which can contribute to selectivity. osti.govresearchgate.netresearchgate.net

Lead optimization efforts for TrkA inhibitors also involve evaluating their activity against relevant cellular models, such as cell lines expressing TrkA or Trk fusion proteins. acs.org Compounds are assessed for their ability to inhibit TrkA phosphorylation and downstream signaling pathways. acs.org Furthermore, assessing activity against drug-resistant TrkA mutants is important, especially in the context of developing therapies for cancer where resistance can emerge. nih.govacs.orgacs.org

Compound Table

Compound NamePubChem CID
This compoundNot Available on PubChem (based on search results)
Larotrectinib12304277
Entrectinib135626985
Selitrectinib (B610772)135638271
Repotrectinib135638272
Erdosteine60721
N-acetylcysteine (NAC)1207
Imatinib5291
BIRB 796164660
PF-06273340Not Available on PubChem (based on search results)

Interactive Data Tables

This compound is a chemical compound that has been investigated in the context of inhibiting Tropomyosin receptor kinase A (TrkA). Research efforts surrounding this compound and its analogs have involved detailed studies into their Structure-Activity Relationships (SAR) and optimization through both computational and experimental methodologies, aiming to identify promising preclinical candidates.

In Silico Optimization of this compound Analogs

Computational approaches, often referred to as in silico methods, constitute a vital component in the optimization process for TrkA inhibitors, including compounds structurally related to this compound. These methods offer valuable insights into the molecular interactions between potential drug candidates and the TrkA receptor, facilitating the prediction of key pharmacological properties. nih.gov The application of in silico techniques aids researchers in identifying and prioritizing potential drug candidates for subsequent experimental validation.

Molecular docking is a widely utilized in silico technique in this domain. It is employed to predict the likely binding orientation and affinity of ligand molecules, such as this compound analogs, within the binding site of the TrkA receptor. nih.gov This allows for a detailed understanding of how variations in the chemical structure of this compound analogs might influence their interactions with specific amino acid residues in the TrkA kinase domain, or potentially with residues in alternative binding regions like the juxtamembrane segment or allosteric sites. nih.govpnas.orgosti.gov

Existing crystallographic data for the TrkA kinase domain, including structures with bound ligands, serve as foundational inputs for these in silico studies. rcsb.orgmdpi.comacs.org For instance, the crystal structure of TrkA (e.g., PDB ID: 2IFG or 6D20) has been referenced in computational investigations exploring ligand binding characteristics. nih.govmdpi.com Computational modeling can effectively highlight crucial structural features (pharmacophores) necessary for potent binding and reveal how chemical modifications to this compound analogs can impact both binding affinity and selectivity profiles. pnas.org Specific residue interactions within the TrkA binding pocket, such as those involving Glu331, Arg347, His298, and His297, have been points of focus in computational analyses. mdpi.com

Beyond static docking, molecular dynamics simulations provide a more dynamic perspective by simulating the behavior of the ligand-receptor complex over time. nih.govresearchgate.net This allows for the assessment of complex stability and the identification of transient interactions. nih.govresearchgate.net Furthermore, Quantitative Structure-Activity Relationship (QSAR) modeling can be applied to build predictive models that correlate the structural characteristics of this compound analogs with their observed biological activity, thereby guiding the rational design of more potent compounds. researchgate.netnih.gov Virtual screening, which often leverages pharmacophore models derived from known active compounds or structural information, can also be employed to discover novel chemical scaffolds or identify promising analogs with potential TrkA inhibitory activity from large databases. researchgate.net Collectively, these computational methodologies support a structure-based drug design paradigm aimed at the rational optimization of this compound analogs for improved therapeutic potential. nih.govacs.org

Lead Optimization and Preclinical Candidate Selection

Lead optimization represents a crucial stage in the drug discovery pipeline where promising lead compounds, which may include this compound or its optimized derivatives, undergo refinement to enhance their pharmacological attributes and mitigate potential liabilities before advancing to preclinical development. zeclinics.comnih.gov This phase is characterized by an iterative process involving chemical synthesis, rigorous in vitro and in vivo testing, and comprehensive analysis of Structure-Activity Relationships (SAR). nih.govacs.orgnih.gov The primary objective is to improve key parameters such as potency, selectivity, pharmacokinetic profile, and ultimately, therapeutic efficacy. zeclinics.com

For inhibitors targeting TrkA, a significant challenge during lead optimization is achieving high selectivity over other kinases, particularly the closely related TrkB and TrkC isoforms, to minimize undesirable off-target effects. pnas.orgacs.org The availability of structural information, such as co-crystal structures detailing the binding of inhibitors to TrkA, is immensely valuable in this phase. pnas.orgrcsb.orgacs.org These structures provide a detailed understanding of the binding mode, which directly informs the design of structural modifications aimed at improving both selectivity and potency. pnas.orgrcsb.orgacs.org Understanding interactions within the ATP binding site, including the hinge region and the critical DFG motif, is fundamental for the design of potent inhibitors. acs.orgresearchgate.net Some inhibitors are designed to bind to the inactive DFG-out conformation of the kinase, which exposes a hydrophobic pocket adjacent to the ATP site, a strategy that can contribute to achieving kinase selectivity. osti.govresearchgate.netresearchgate.net

Lead optimization efforts for TrkA inhibitors also involve evaluating their activity in relevant biological systems, such as cell lines that express TrkA or harbor Trk fusion proteins, which are implicated in certain cancers. acs.org Compounds are assessed for their capacity to inhibit TrkA phosphorylation and the downstream signaling pathways activated by TrkA. acs.org Furthermore, evaluating the activity of optimized leads against drug-resistant TrkA mutants is an important consideration, particularly in the context of developing treatments for malignancies where acquired resistance can pose a challenge. nih.govacs.orgacs.org

Target Engagement Methodologies and Translational Research Insights for Trka in 1

Development and Validation of Pharmacodynamic Biomarkers for TrkA-IN-1 Research

To effectively evaluate this compound, researchers rely on validated pharmacodynamic biomarkers that demonstrate a direct link between the inhibitor, its target, and the subsequent biological response. The primary biomarker for a TrkA inhibitor is the phosphorylation status of the TrkA receptor itself.

The binding of Nerve Growth Factor (NGF) to the TrkA receptor induces its dimerization and autophosphorylation at specific tyrosine residues within the kinase domain, initiating downstream signaling. This compound functions by preventing this autophosphorylation. Therefore, the most direct measure of its target engagement is the quantification of phosphorylated TrkA (p-TrkA).

Western Blotting is a widely used semi-quantitative technique to assess the levels of p-TrkA in cell lysates or tissue homogenates. nih.gov This method involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and using specific antibodies to detect the protein of interest. For this compound research, antibodies that specifically recognize phosphorylated tyrosine residues on TrkA, such as p-TrkA (Tyr490) or p-TrkA (Tyr674/675), are utilized. nih.gov A reduction in the signal from these phospho-specific antibodies in the presence of this compound provides direct evidence of target inhibition. Total TrkA levels are measured as a loading control to ensure that the observed decrease in p-TrkA is due to inhibition and not a reduction in the total amount of the receptor protein. nih.gov

Enzyme-Linked Immunosorbent Assay (ELISA) offers a more quantitative and higher-throughput alternative to Western blotting for measuring p-TrkA levels. acs.org Cell-based or in-cell ELISA methods allow for the direct measurement of protein phosphorylation within microtiter plates. researchgate.net In a typical sandwich ELISA format for p-TrkA, a capture antibody binds to total TrkA from the sample, and a detection antibody, which is specific for a phosphorylated tyrosine residue, is used for quantification. medchemexpress.comgenecards.org The signal generated is proportional to the amount of p-TrkA, allowing for the precise calculation of inhibition and determination of potency metrics, such as the IC50 value. This compound has been characterized in a cell-based assay, demonstrating a potent IC50 of 99 nM. medchemexpress.com

MethodologyPrincipleApplication for this compound
Western Blot Separation of proteins by size, followed by detection with specific antibodies on a membrane.Visualize and semi-quantify the reduction of phosphorylated TrkA levels in cells or tissues treated with this compound.
ELISA Quantitative detection of an antigen in a sample using an antibody-based capture and detection system in a microplate format.Provide high-throughput, quantitative measurement of p-TrkA inhibition to determine the IC50 value of this compound.

Confirming that target inhibition by this compound leads to the desired biological effect requires assessing the modulation of downstream signaling pathways. The activation of TrkA by NGF triggers two primary signaling cascades that are crucial for cell survival and proliferation: the Ras/MAPK (MEK/ERK) pathway and the PI3K/Akt pathway. medchemexpress.commedchemexpress.eu

Inhibition of TrkA phosphorylation by this compound is expected to block the activation of these pathways. medchemexpress.com Therefore, the phosphorylation status of key downstream kinases, such as Akt and ERK, serves as a critical secondary pharmacodynamic biomarker. Similar to p-TrkA, the levels of phosphorylated Akt (p-Akt) and phosphorylated ERK (p-ERK) can be measured using Western blotting or ELISA. A dose-dependent decrease in p-Akt and p-ERK following treatment with this compound would confirm that the inhibitor not only engages its direct target but also effectively blocks its functional signaling output. researchgate.net

Downstream PathwayKey Signaling ProteinsRole in TrkA Signaling
PI3K/Akt Pathway PI3K, Akt, mTORPromotes cell survival, growth, and proliferation.
Ras/MAPK Pathway Ras, Raf, MEK, ERKRegulates gene expression, cell proliferation, and differentiation.

Application in Preclinical Models for Dose-Response and Efficacy Correlation

Preclinical models are essential for establishing the relationship between the dose of this compound, its level of target engagement, and its therapeutic efficacy. The selectivity profile of an inhibitor is a key factor in designing these experiments. This compound is a selective inhibitor of TrkA, although it shows activity against other kinases at much higher concentrations. medchemexpress.com This selectivity is crucial for attributing the observed biological effects primarily to TrkA inhibition.

Kinase TargetIC50 ValueSource
TrkA 23.6 nM medchemexpress.comresearchgate.net
TrkA 99 nM (cell-based) medchemexpress.com
TrkB 81 µM medchemexpress.com
TrkC 25 µM medchemexpress.com
FLT3 43.8 nM medchemexpress.comresearchgate.net

Note: Discrepancies in IC50 values can arise from different assay conditions (e.g., biochemical vs. cell-based assays).

This compound has been utilized in preclinical rat models of intervertebral disc degeneration to investigate its role in alleviating inflammation-related pain. mybiosource.commybiosource.com In these studies, the inhibitor is used as a tool to block the NGF-TrkA signaling pathway, which is implicated in pain transmission. By administering different doses, researchers can correlate the degree of TrkA inhibition (measured by PD biomarkers like p-TrkA in spinal tissues) with a reduction in pain behaviors. Furthermore, this compound has been incorporated into hydrogel-based delivery systems in these models to achieve a sustained, localized release, demonstrating a strategy to maintain an effective dose at the target site over time. acs.orgmybiosource.com

Strategies for Translational Assessment of this compound Target Engagement

Translational research aims to bridge the gap between preclinical findings and human clinical trials. A key strategy for this compound involves the continued use of the pharmacodynamic biomarkers validated in preclinical studies. While obtaining tissue from a target site like the dorsal root ganglia is not feasible in humans, more accessible tissues can be used as surrogates. For instance, research on other TrkA inhibitors has shown that skin biopsies can be used to measure NGF-induced TrkA phosphorylation, providing a viable method for assessing target engagement in clinical trial participants.

The development of advanced drug delivery systems, such as the hydrogels used with this compound in rat models, represents another critical translational strategy. acs.orgmybiosource.com Such formulations can optimize the therapeutic window by delivering the inhibitor directly to the site of action, potentially increasing efficacy while minimizing the systemic exposure and off-target effects that could arise from oral administration. Correlating local drug concentration with biomarker modulation and clinical outcomes is a cornerstone of a successful translational program for this compound.

Q & A

Q. What experimental methodologies are recommended for determining TrkA-IN-1’s IC50 in cellular assays?

this compound’s potency (IC50 = 99 nM in cell-based assays) is typically measured using kinase inhibition assays with recombinant TrkA or cell lines expressing TrkA. Key steps include:

  • Assay Design : Use ATP-concentration-optimized kinase assays to avoid skewed inhibition metrics .
  • Controls : Include positive controls (e.g., known TrkA inhibitors) and negative controls (vehicle-only treatments) to validate signal specificity .
  • Replication : Perform triplicate measurements to ensure statistical robustness .

Q. How can researchers validate TrkA selectivity of this compound in the presence of structurally related kinases (e.g., TrkB or TrkC)?

  • Competitive Binding Assays : Test this compound against purified TrkB/TrkC enzymes under identical assay conditions .
  • Cellular Context : Use cell lines with endogenous TrkB/TrkC expression to assess off-target effects via Western blotting for phosphorylated Trk isoforms .
  • Data Interpretation : A >10-fold selectivity margin (e.g., IC50 >1 µM for TrkB/TrkC) confirms TrkA specificity .

Q. What in vivo models are appropriate for evaluating this compound’s analgesic efficacy?

  • Neuropathic Pain Models : Chronic constriction injury (CCI) or spared nerve injury (SNI) in rodents, with pain thresholds measured via von Frey filaments .
  • Dosage Optimization : Administer this compound intraperitoneally at 10–30 mg/kg, monitoring plasma concentrations to correlate exposure with efficacy .

Advanced Research Questions

Q. How should researchers resolve contradictions between in vitro IC50 values and in vivo efficacy data for this compound?

Discrepancies may arise from pharmacokinetic factors (e.g., bioavailability, metabolism). Methodological solutions include:

  • Pharmacokinetic Profiling : Measure plasma/tissue concentrations of this compound via LC-MS/MS to confirm target engagement .
  • Biomarker Analysis : Quantify phosphorylated TrkA in dorsal root ganglia to verify on-target activity in vivo .
  • Orthogonal Assays : Use ex vivo kinase assays from treated tissues to reconcile in vitro/in vivo data .

Q. What strategies can mitigate off-target effects of this compound in complex biological systems?

  • Proteome-Wide Screening : Employ kinome-wide profiling (e.g., KINOMEscan) to identify off-target kinases .
  • Structure-Activity Relationship (SAR) Studies : Modify this compound’s scaffold to eliminate interactions with non-TrkA kinases .
  • Conditional Knockout Models : Use TrkA-deficient mice to isolate compound-specific effects .

Q. How can researchers optimize this compound’s experimental protocols for reproducibility across labs?

  • Detailed Method Reporting : Document buffer compositions, cell passage numbers, and assay temperatures to minimize variability .
  • Open Data Sharing : Deposit raw data (e.g., dose-response curves) in public repositories (e.g., Zenodo) for independent validation .
  • Interlab Studies : Collaborate with multiple labs to benchmark IC50 values under standardized conditions .

Data Analysis & Interpretation

Q. What statistical approaches are critical for analyzing this compound’s dose-response relationships?

  • Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., Hill equation) to calculate IC50 and Hill slopes .
  • Outlier Detection : Use Grubbs’ test to exclude anomalous data points in dose-response curves .
  • Error Propagation : Report 95% confidence intervals for IC50 values to quantify assay precision .

Q. How can researchers differentiate this compound’s direct kinase inhibition from downstream signaling modulation?

  • Time-Course Experiments : Measure TrkA phosphorylation at early time points (5–30 min) to distinguish direct inhibition .
  • Pathway Inhibition : Use RNA-seq or phosphoproteomics to identify secondary effects on MAPK/ERK or PI3K/AKT pathways .

Comparative & Translational Research

Q. What criteria should guide the selection of this compound over pan-Trk inhibitors (e.g., PF-06273340) in mechanistic studies?

  • Research Objective : Use this compound for TrkA-specific hypotheses (e.g., nociception) and pan-Trk inhibitors for broader pathway analysis .
  • Selectivity Data : Prioritize compounds with published kinome-wide selectivity profiles to avoid confounding results .

Q. How can this compound’s preclinical data be contextualized within existing literature on Trk-targeted therapies?

  • Meta-Analysis : Compare efficacy metrics (e.g., % pain reduction) across published studies using standardized effect sizes .
  • Mechanistic Overlap : Evaluate shared downstream targets (e.g., NGF/TrkA axis) to identify conserved vs. unique therapeutic pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.